4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a dipropylsulfamoyl group and a 1,3,4-thiadiazole ring bearing a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives. The fluorophenyl group is introduced via electrophilic aromatic substitution or through the use of fluorinated building blocks.
The dipropylsulfamoyl group is usually introduced by reacting the intermediate with dipropylamine and a sulfonyl chloride derivative under basic conditions. The final step involves coupling the thiadiazole intermediate with the benzamide core, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving sulfamoyl and thiadiazole groups.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the thiadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(dipropylsulfamoyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- 4-(dipropylsulfamoyl)-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- 4-(dipropylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness
The unique feature of 4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is the presence of the fluorophenyl group, which can significantly alter its electronic properties and biological activity compared to its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3S2/c1-3-13-26(14-4-2)31(28,29)18-11-7-15(8-12-18)19(27)23-21-25-24-20(30-21)16-5-9-17(22)10-6-16/h5-12H,3-4,13-14H2,1-2H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZYIOVYBOYKQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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